Cas no 2229206-38-4 (4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol)

4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol 化学的及び物理的性質
名前と識別子
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- 4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
- EN300-1933694
- 2229206-38-4
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- インチ: 1S/C11H11BrO2/c1-4-7(2)8-5-10(13)11(14-3)6-9(8)12/h1,5-7,13H,2-3H3
- InChIKey: WPSFXWSOEUNBGP-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C(C#C)C)O)OC
計算された属性
- 精确分子量: 253.99424g/mol
- 同位素质量: 253.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 29.5Ų
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933694-0.1g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 0.1g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1933694-1.0g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1933694-10.0g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1933694-5.0g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1933694-5g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1933694-0.05g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 0.05g |
$1020.0 | 2023-09-17 | ||
Enamine | EN300-1933694-2.5g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1933694-1g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 1g |
$1214.0 | 2023-09-17 | ||
Enamine | EN300-1933694-10g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1933694-0.25g |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol |
2229206-38-4 | 0.25g |
$1117.0 | 2023-09-17 |
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenolに関する追加情報
4-Bromo-5-(But-3-Yn-2-Yl)-2-Methoxyphenol: A Comprehensive Overview
The compound 4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol (CAS No: 2229206-38-4) is a highly specialized organic molecule with significant potential in various fields of chemistry and material science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and intriguing chemical properties. Recent studies have highlighted its role in drug discovery, advanced materials, and catalytic processes, making it a focal point for researchers worldwide.
4-Bromo-5-(but-3-yn-2-yl)-2-methoxyphenol is composed of a phenolic ring substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a butynyl group at the 5-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, enabling it to participate in diverse chemical reactions. The phenolic hydroxyl group, in particular, plays a crucial role in hydrogen bonding and redox reactions, which are essential for many biochemical processes.
Recent advancements in synthetic methodologies have facilitated the efficient synthesis of 4-bromo-5-(but-3-yinyl)-methoxyphenol. Researchers have employed various strategies, including Suzuki coupling reactions and palladium-catalyzed cross-couplings, to construct this compound with high precision. These methods not only enhance the yield but also ensure the purity of the final product, which is critical for its application in sensitive biochemical assays.
The compound's unique structure has made it an attractive candidate for use in drug design. Its ability to modulate cellular signaling pathways and interact with biomolecules such as proteins and nucleic acids has been extensively studied. For instance, recent findings suggest that 4-bromo-methoxyphenol derivatives can inhibit key enzymes involved in neurodegenerative diseases, offering a promising avenue for therapeutic intervention.
In addition to its biological applications, 4-bromo-butynyl-methoxyphenol has found utility in materials science. Its ability to form stable supramolecular assemblies through hydrogen bonding and π–π interactions has led to its use in designing advanced polymers and nanomaterials. These materials exhibit exceptional mechanical properties and thermal stability, making them suitable for high-tech applications such as flexible electronics and energy storage devices.
The chemical reactivity of 4-bromo-methoxyphenol derivatives is another area of intense research interest. The bromine substituent acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and facilitating various electrophilic substitution reactions. This property has been exploited in developing novel synthetic routes for complex organic molecules.
Moreover, recent studies have explored the use of 4-bromo-butynyl-methoxyphenol as a catalyst in organic synthesis. Its ability to activate transition metals and stabilize reactive intermediates has been leveraged to develop efficient catalytic systems for challenging transformations such as cross-couplings and cycloadditions.
In conclusion, 4-bromo-butynyl-methoxyphenol (CAS No: 2229206-38-4) stands out as a versatile compound with multifaceted applications across chemistry and related disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and innovative research directions, positions it as a key player in advancing scientific frontiers.
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